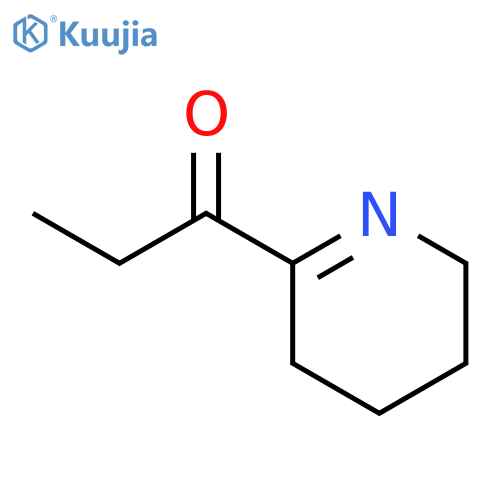Cas no 80933-75-1 (2-Propionyl-3,4,5,6-tetrahydropyridine Hydrochloride (Mixture of Isomers))

80933-75-1 structure
商品名:2-Propionyl-3,4,5,6-tetrahydropyridine Hydrochloride (Mixture of Isomers)
2-Propionyl-3,4,5,6-tetrahydropyridine Hydrochloride (Mixture of Isomers) 化学的及び物理的性質
名前と識別子
-
- 2-Propionyl-3,4,5,6-tetrahydropyridine
- 2-Propionyl-3,4,5,6-tetrahydro
- 1-(2,3,4,5-tetrahydropyridin-6-yl)propan-1-one
- 2-Propionyl-3,4,5,6-
- 1-(3,4,5,6-Tetrahydro-2-pyridinyl)-1-propanone
- 1'-Oxo-
- 1-Propanone,1-(3,4,5,6-tetrahydro-2-pyridinyl)
- A-coniceine
- DTXSID50335051
- 1-Propanone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)-
- FT-0674080
- GGYSXLMPBBMRHY-UHFFFAOYSA-N
- 1-(3,4,5,6-Tetrahydro-2-pyridinyl)-1-propanone #
- 2-Propionyl-3,4,5,6-tetrahydropyridine Hydrochloride (Mixture of Isomers)
- SCHEMBL2132874
- 80933-75-1
- 1-(3,4,5,6-TETRAHYDROPYRIDIN-2-YL)PROPAN-1-ONE
-
- インチ: InChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H2,1H3
- InChIKey: GGYSXLMPBBMRHY-UHFFFAOYSA-N
- ほほえんだ: CCC(=O)C1=NCCCC1
計算された属性
- せいみつぶんしりょう: 139.10000
- どういたいしつりょう: 139.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- PSA: 29.43000
- LogP: 1.02600
2-Propionyl-3,4,5,6-tetrahydropyridine Hydrochloride (Mixture of Isomers) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P827850-10mg |
2-Propionyl-3,4,5,6-tetrahydropyridine Hydrochloride (Mixture of Isomers) |
80933-75-1 | 10mg |
$196.00 | 2023-05-17 | ||
| TRC | P827850-250mg |
2-Propionyl-3,4,5,6-tetrahydropyridine Hydrochloride (Mixture of Isomers) |
80933-75-1 | 250mg |
$ 3000.00 | 2023-09-06 | ||
| TRC | P827850-100mg |
2-Propionyl-3,4,5,6-tetrahydropyridine Hydrochloride (Mixture of Isomers) |
80933-75-1 | 100mg |
$1533.00 | 2023-05-17 |
2-Propionyl-3,4,5,6-tetrahydropyridine Hydrochloride (Mixture of Isomers) 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
80933-75-1 (2-Propionyl-3,4,5,6-tetrahydropyridine Hydrochloride (Mixture of Isomers)) 関連製品
- 85213-22-5(2-Acetyl-1-pyrroline, ~10% w/w in Toluene)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
